Picrasidine S
Overview
Description
Picrasidine S is a natural compound derived from the plant Picrasma quassioides. It has garnered significant attention in recent years due to its potential as a powerful vaccine adjuvant. This compound is known for its ability to induce cellular immune responses, making it a promising candidate for enhancing the efficacy of vaccines, particularly in cancer and viral infections .
Mechanism of Action
Target of Action
Picrasidine S, a natural compound, has been found to interact with several targets. The primary targets include vascular endothelial growth factor (VEGFA) , Toll-like receptor 4 (TLR4) , and Signal transducer and activator of transcription 3 (STAT3) . These targets play a crucial role in various biological processes, including inflammation and immune response .
Biochemical Pathways
This compound affects several biochemical pathways. It initiates the activation of the cGAS-IFN-I pathway , leading to an enhanced T cell response. Other affected pathways include the NF-κB signaling pathway and the MAPK signaling pathway . These pathways are closely related to inflammation and immune response .
Pharmacokinetics
It is generally accepted that a molecule’s drug-likeness, which includes its adme properties, is an important factor in determining its potential as a therapeutic agent .
Result of Action
The action of this compound results in significant molecular and cellular effects. It enhances both humoral and cellular immune responses . Specifically, this compound vaccination notably increases the population of CD8+ central memory-like cells and boosts the CD8+ T cell-mediated anti-tumor immune response .
Biochemical Analysis
Biochemical Properties
Picrasidine S has been found to play a significant role in biochemical reactions, particularly in the activation of the cGAS-IFN-I pathway . This pathway is crucial for boosting T cell immunity
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by initiating the activation of the cGAS-IFN-I pathway, leading to an enhanced T cell response . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound initiates the activation of the cGAS-IFN-I pathway . This leads to an enhanced T cell response, notably increasing the population of CD8+ central memory-like cells and boosting the CD8+ T cell-mediated anti-tumor immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Picrasidine S involves the extraction from the stem of Picrasma quassioides. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The scalability of this process is currently under investigation to meet the growing demand for this compound in vaccine development .
Chemical Reactions Analysis
Types of Reactions: Picrasidine S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Picrasidine S has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying natural product synthesis and chemical modifications.
Biology: this compound is investigated for its role in modulating immune responses, particularly in enhancing T cell-mediated immunity.
Medicine: The compound is a promising vaccine adjuvant, significantly boosting both humoral and cellular immune responses. It is being explored for its potential in cancer immunotherapy and antiviral vaccines.
Industry: this compound is being considered for large-scale production to meet the demands of vaccine development and other therapeutic applications
Comparison with Similar Compounds
- Picrasidine A
- Picrasidine B
- Picrasidine C
Comparison: Picrasidine S stands out among its analogs due to its potent ability to induce the cGAS-IFN-I pathway. While other Picrasidine compounds also exhibit biological activities, this compound is unique in its strong adjuvant properties, making it a valuable candidate for vaccine development .
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanism of action make it a valuable asset in the development of new vaccines and therapeutic agents.
Properties
IUPAC Name |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAAGUQJJWYBK-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N4O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Picrasidine S identified as a potential p38α inhibitor?
A1: this compound was discovered through a multi-step process involving machine learning and experimental validation. Researchers first trained machine learning models to recognize potential p38α inhibitors from a library of natural products. [] This virtual screening approach helped narrow down promising candidates from a vast pool of compounds. This compound emerged as a potential hit and was subsequently tested in vitro, confirming its ability to inhibit p38α with an IC50 of 34.14 μM. [] This research highlights the power of combining computational methods with experimental validation for drug discovery from natural sources.
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